molecular formula C6H7N3 B15136676 4-Methyl-1-prop-2-ynyltriazole

4-Methyl-1-prop-2-ynyltriazole

Cat. No.: B15136676
M. Wt: 121.14 g/mol
InChI Key: CVORBLWAXAHJCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyl-1-prop-2-ynyltriazole typically involves a multi-step process. One common synthetic route includes the reaction of propargyl bromide with 4-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

4-Methyl-1-prop-2-ynyltriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group, with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and their derivatives .

Scientific Research Applications

4-Methyl-1-prop-2-ynyltriazole has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which 4-Methyl-1-prop-2-ynyltriazole exerts its effects is through the inhibition of the enzyme ammonia monooxygenase. This enzyme is crucial in the nitrification process, converting ammonia to nitrite. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby retaining more nitrogen in the form of ammonium in the soil. This mechanism involves the irreversible binding of the compound to the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

4-Methyl-1-prop-2-ynyltriazole is unique compared to other nitrification inhibitors due to its irreversible mode of action and higher efficiency across various soil types. Similar compounds include:

    Dicyandiamide (DCD): A commonly used nitrification inhibitor that is less effective in acidic soils.

    Nitrapyrin: Another nitrification inhibitor that is effective but can be volatile and less stable under certain conditions.

    3,4-Dimethylpyrazole phosphate (DMPP): Known for its stability but may not be as effective in all soil types.

The uniqueness of this compound lies in its broad-spectrum efficacy and lower environmental impact compared to these other inhibitors .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4-methyl-1-prop-2-ynyltriazole

InChI

InChI=1S/C6H7N3/c1-3-4-9-5-6(2)7-8-9/h1,5H,4H2,2H3

InChI Key

CVORBLWAXAHJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CC#C

Origin of Product

United States

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